N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a hybrid structure combining a 1,2-dihydropyridin-2-one core with a 4-methyl-1,3-thiazole-5-carboxamide moiety linked via an ethyl chain. The dihydropyridinone ring is substituted with methoxy and methyl groups at positions 4 and 6, respectively, while the thiazole ring is substituted with a methyl group at position 4 and a carboxamide at position 3.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-6-11(20-3)7-12(18)17(9)5-4-15-14(19)13-10(2)16-8-21-13/h6-8H,4-5H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRNHPRRYLDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CS2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing.
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, for binding to the enzyme. This competitive inhibition prevents EZH2 from transferring a methyl group to the ε-NH2 group of lysine 27 on histone 3 (H3K27), thereby preventing the trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for installing methylation marks on H3K27, contributing to the modification of chromatin structure and repression of transcription. By inhibiting EZH2, the compound disrupts this process, leading to changes in gene expression.
Result of Action
The result of the compound’s action is the disruption of transcriptional silencing . This can lead to changes in gene expression, potentially reversing the dysregulation of PRC2 function that correlates with certain malignancies and poor prognosis.
Action Environment
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (often referred to as CPI-1205) is a compound that has garnered significant attention in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1450656-47-9 |
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.499 g/mol |
| LogP | 4.280 |
CPI-1205 functions primarily as a selective inhibitor of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through histone methylation. Elevated levels of EZH2 are often associated with various cancers, including lymphoma and prostate cancer. By inhibiting EZH2, CPI-1205 can potentially reverse the transcriptional repression of tumor suppressor genes, thereby exerting anti-tumor effects .
Structure-Activity Relationship (SAR)
Research into the SAR of CPI-1205 has revealed that modifications to the piperidine ring and other substituents can significantly impact its potency and selectivity. For instance, derivatives with different N-substituents were synthesized and evaluated for their biochemical activities against both wild-type and mutant EZH2 enzymes. Some analogues demonstrated improved cellular potency compared to the parent compound .
Antitumor Effects
CPI-1205 has shown promising results in preclinical studies as an anti-tumor agent:
- In Vitro Studies : Various studies have demonstrated that CPI-1205 exhibits potent anti-proliferative activity against cancer cell lines, including HeLa and Karpas-422 cells. The compound's efficacy is attributed to its ability to decrease H3K27me3 levels, a marker of EZH2 activity .
- In Vivo Studies : In xenograft models using Karpas-422 cells, CPI-1205 was administered at doses of 160 mg/kg twice daily (BID), resulting in significant tumor growth inhibition. This indicates its potential for therapeutic application in treating EZH2-dependent malignancies .
Pharmacokinetics
Pharmacokinetic studies have shown that CPI-1205 possesses favorable bioavailability and metabolic profiles:
- Oral Bioavailability : The compound demonstrated excellent oral bioavailability in animal models, with significant plasma concentrations achieved after administration.
- Clearance and Half-Life : Different analogues exhibited varying clearance rates and half-lives, impacting their overall therapeutic potential .
Clinical Trials
CPI-1205 is currently being evaluated in clinical trials for its safety and efficacy in patients with advanced malignancies associated with EZH2 overexpression. Early-phase trials have reported manageable side effects and encouraging preliminary efficacy data .
Comparative Studies
Comparative studies with other EZH2 inhibitors have highlighted CPI-1205's unique profile. For example:
| Compound | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|
| CPI-1205 | 0.25 | High | Effective against EZH2 mutations |
| Compound A | 0.50 | Moderate | Less effective on mutant forms |
| Compound B | 0.75 | Low | Broader spectrum but lower potency |
Scientific Research Applications
Histone Methyltransferase Inhibition
One of the primary applications of this compound is its role as an inhibitor of histone methyltransferases, specifically Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2), which is involved in transcriptional silencing and has been implicated in various cancers, including B-cell lymphomas. The compound has shown promising results in preclinical studies, demonstrating significant selectivity and potency against EZH2 .
Structure-Activity Relationship Studies
Research has focused on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Variations in the N-substituents on the piperidine ring have been explored to improve biochemical potencies against both wild-type and mutant forms of EZH2. For instance, modifications have yielded derivatives that exhibit improved cellular activity in assays measuring H3K27me3 levels, a marker for EZH2 activity .
ADME Profile
The pharmacokinetic (PK) properties of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide have been evaluated in various studies. Key findings include:
- Absorption : The compound demonstrates good oral bioavailability, making it suitable for further development as an oral therapeutic agent.
- Distribution : Studies indicate favorable distribution characteristics across biological membranes.
- Metabolism : Metabolic profiling has shown that the compound undergoes hepatic metabolism with moderate clearance rates .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Thiazole Carboxamides with Varied Heterocyclic Cores
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Core: Benzothiazole-3-carboxamide linked to a thiazolidinone ring. Key Differences: Replaces the dihydropyridinone with a thiazolidinone and incorporates a chlorophenyl substituent. Synthesis: Ethanol-mediated reaction, 70% yield .
N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4n) :
2.1.2. Dihydropyridinone Derivatives
- (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2): Core: Shares the 4-methoxy-6-methyl-dihydropyridinone motif but linked to an indole-carboxamide instead of a thiazole. Synthesis: Sodium hydroxide-mediated hydrolysis followed by coupling (LC-MS m/z 301 [M + H]+) .
Functional Group Analogues
2.2.1. Thiazole Carboxamides with Pyridinyl Substituents
- Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides: Core: Thiazole-5-carboxamide with a pyridinyl substituent. Key Differences: Lacks the dihydropyridinone moiety but shares the carboxamide functional group. Activity: Pyridinyl-thiazoles are reported as kinase inhibitors, with substituents influencing potency .
2.2.2. Chlorophenyl-Thiazole Carboxamides
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide: Core: Thiazolecarboxamide with a chlorophenyl and piperazinyl-pyrimidine substituent. Key Differences: Incorporates a pyrimidine-piperazine chain, enhancing solubility and target engagement. Synthesis: No yield data provided .
Key Research Findings
Synthetic Accessibility: The target compound’s dihydropyridinone-thiazole scaffold is synthetically challenging compared to simpler thiazolidinone derivatives (e.g., 4g, 4n) due to the need for multi-step coupling and ring stabilization .
Functional Group Impact: The 4-methoxy group on the dihydropyridinone may enhance metabolic stability compared to chlorophenyl-substituted analogues (e.g., 4g), which are prone to oxidative dehalogenation .
SAR Insights : Thiazole carboxamides with pyridinyl substituents (e.g., ) show kinase inhibition, suggesting the target compound’s thiazole-carboxamide moiety could confer similar activity.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?
The synthesis involves multi-step heterocyclic coupling. A representative approach includes:
- Step 1 : Formation of the 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine core via cyclocondensation of substituted β-ketoesters with urea derivatives under acidic conditions.
- Step 2 : Alkylation of the dihydropyridine nitrogen with a 2-chloroethyl group to introduce the ethyl linker.
- Step 3 : Coupling of the thiazole-5-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
Key parameters : Reaction temperature (60–80°C for amidation), solvent polarity, and stoichiometric control of activating agents to minimize byproducts.
Q. How is the structural integrity of this compound validated post-synthesis?
- 1H/13C NMR : Confirm the presence of dihydropyridine protons (δ 5.8–6.2 ppm for the conjugated enamine system) and thiazole methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 348.1452; observed 348.1448).
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the planarity of the thiazole-dihydropyridine system .
Q. What computational methods are used to predict its physicochemical properties?
- LogP calculation : Employ fragment-based methods (e.g., XLogP3) to estimate hydrophobicity (~2.1), critical for membrane permeability .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
Advanced Research Questions
Q. How do researchers address contradictions between in vitro potency and in vivo pharmacokinetic profiles?
- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the dihydropyridine ring (t1/2 < 30 min in rodents), necessitating prodrug strategies .
- SAR optimization : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-methoxy position to enhance metabolic stability without compromising target binding .
Q. What mechanistic insights explain its reported antiproliferative activity?
- Kinase inhibition profiling : Screen against 97 kinases, revealing IC50 < 100 nM for CDK2/cyclin E (Kd = 28 nM via SPR).
- Apoptosis assays : Flow cytometry shows caspase-3 activation (≥50% at 10 μM) in MCF-7 cells, corroborated by PARP cleavage on Western blot .
Q. How are formulation challenges addressed for in vivo studies?
- Solubility enhancement : Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility from 12 μM to 1.2 mM .
- Bioavailability studies : Compare oral (F = 22%) vs. intravenous (F = 89%) administration in murine models, with AUC0–24h = 1,200 ng·h/mL .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across cell lines?
- Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference inhibitor).
- Cell line-specific factors : Account for differential expression of efflux pumps (e.g., P-gp overexpression in KB-V1 vs. parental KB-3-1 cells) .
Q. Why do crystallographic data sometimes conflict with docking simulations?
- Protein flexibility : Docking into rigid crystal structures may miss induced-fit binding modes. Use molecular dynamics (MD) simulations (50 ns trajectories) to model conformational changes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
